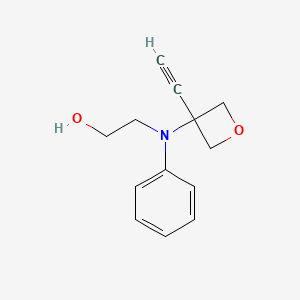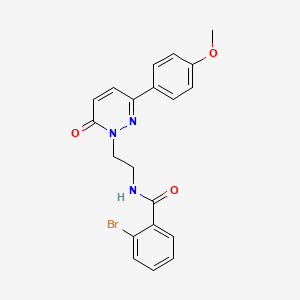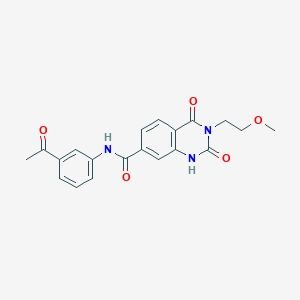
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol is an organic compound that features a unique combination of functional groups, including an ethynyl group, an oxetane ring, and an amino alcohol moiety
準備方法
The synthesis of 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxetane ring, followed by the introduction of the ethynyl group and the phenylamino moiety. The final step involves the formation of the ethan-1-ol group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the compound .
化学反応の分析
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
科学的研究の応用
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and oxetane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the activation or inhibition of these pathways, resulting in various biological outcomes .
類似化合物との比較
Similar compounds to 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol include other amino alcohols and oxetane derivatives. For example:
2-((3-Ethynyloxetan-3-yl)(methyl)amino)ethan-1-ol: This compound has a methyl group instead of a phenyl group, which may alter its chemical reactivity and biological activity.
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)propan-1-ol: This compound has a propan-1-ol group instead of an ethan-1-ol group, which may affect its solubility and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(N-(3-ethynyloxetan-3-yl)anilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-16-11-13)14(8-9-15)12-6-4-3-5-7-12/h1,3-7,15H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBQLYHFDZTUJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(COC1)N(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)



![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)


![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)
![1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2386857.png)


![7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2386861.png)
